![molecular formula C13H19N3O3 B7959302 tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7959302.png)
tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate” is a chemical entity cataloged in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, which may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the reactions are complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: Large quantities of reactants are processed in batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
化学反应分析
Types of Reactions
“tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form new products, often involving the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen, leading to the formation of different products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, resulting in a new chemical entity.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Catalysts: Catalysts such as palladium on carbon, platinum, and nickel can be used to facilitate reactions.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
“tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, “this compound” can be used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases and conditions.
Industry: “this compound” is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
作用机制
The mechanism by which “tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: “this compound” can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: The compound may influence signal transduction pathways, altering the behavior of cells and tissues.
相似化合物的比较
Similar Compounds
Similar compounds to “tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate” include those with similar chemical structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally related molecules.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, biological activity, or physical properties that distinguish it from other similar compounds.
属性
IUPAC Name |
tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-14-10-5-6-16(7-9(10)11(17)15-8)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFMDSXGIDYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin HCl](/img/structure/B7959230.png)
![N-cyclohexylcyclohexanamine;(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B7959232.png)
![2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester](/img/structure/B7959241.png)
![sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B7959249.png)
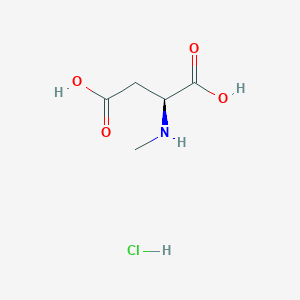
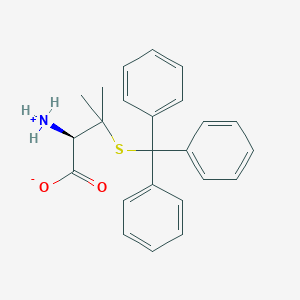
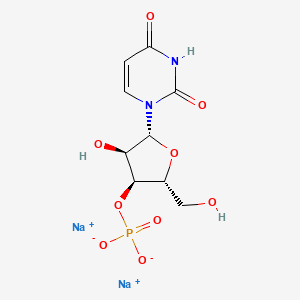
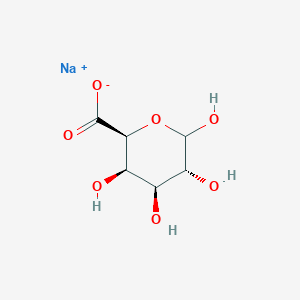
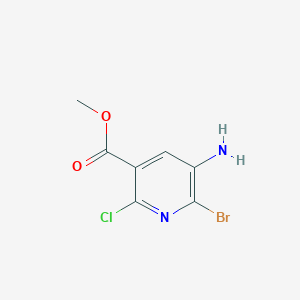
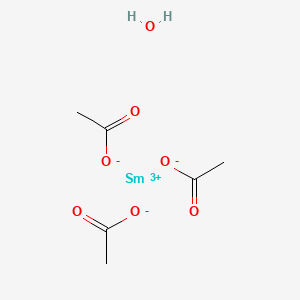
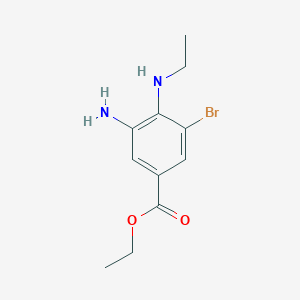
![1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B7959313.png)
![2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate](/img/structure/B7959318.png)
